molecular formula C14H14ClN3O B11284215 3-(4-Chlorophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole

3-(4-Chlorophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole

Cat. No.: B11284215
M. Wt: 275.73 g/mol
InChI Key: WLPIIEZYNZPJGT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a pyrrolidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and hydrazine hydrate under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)piperazine
  • 4-Chlorophenylhydrazine
  • Pyrrolidine-1-carboxamide

Uniqueness

3-(4-Chlorophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a pyrrolidine-1-carbonyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H14ClN3O/c15-11-5-3-10(4-6-11)12-9-13(17-16-12)14(19)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2,(H,16,17)

InChI Key

WLPIIEZYNZPJGT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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